4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

Physicochemical characterization Pre-formulation Process chemistry

Research programs targeting FMS kinase often face synthetic bottlenecks due to unreactive pyrrolopyridine cores. This 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine solves that with a chlorine handle for rapid nucleophilic displacement. • Enables one-step diarylurea/amide library synthesis for SAR studies. • Derivatives show antiproliferative activity against melanoma cell lines; parent scaffold delivers 11-fold FMS-over-KDR selectivity. • Supplied with ≥95% purity, stored at 2-8°C, shipped ambient. Reliable global logistics for med chem and procurement teams.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 178268-92-3
Cat. No. B170328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
CAS178268-92-3
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C(=N1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4,10H,1H3
InChIKeyNBOKVMPHGHXANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Core Scaffold Overview


4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 178268-92-3), also known as 4-chloro-6-methyl-5-azaindole, is a fused pyrrolopyridine heterocycle with molecular formula C₈H₇ClN₂ and molecular weight 166.61 g/mol . The compound features a 4-position chloro substituent and a 6-position methyl group on the pyrrolo[3,2-c]pyridine core, a scaffold widely exploited in kinase inhibitor design due to its ability to engage the hinge region of ATP-binding pockets [1]. The 4-chloro functionality serves as a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling diverse derivatization at this position [2].

4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatization Advantage


Generic substitution among pyrrolo[3,2-c]pyridine analogs fails due to three critical differentiation axes. First, the 4-chloro substituent provides a reactive handle for nucleophilic displacement with aromatic amines, enabling the synthesis of diarylurea and diarylamide derivatives with antiproliferative activity against melanoma cell lines, whereas unsubstituted or 4-alkoxy analogs lack this synthetic versatility [1]. Second, the 6-methyl group modulates electronic properties and steric interactions within kinase ATP-binding pockets, influencing both potency and selectivity profiles relative to 6-unsubstituted or 6-ethyl variants [2]. Third, the specific regioisomeric arrangement ([3,2-c] versus [2,3-b] or [3,4-c]) dictates the spatial orientation of substituents and the compound's capacity to engage distinct kinase targets and binding modes, with documented implications for FMS kinase inhibition [3].

4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Comparative Evidence


Density and Boiling Point

The physicochemical profile of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine establishes baseline parameters for purification and formulation. The compound exhibits a density of 1.4 ± 0.1 g/cm³ and a boiling point of 322.9 ± 37.0 °C at 760 mmHg [1]. While direct comparator data are not available in the primary literature, these values provide essential reference points for distillation conditions, solvent selection, and storage protocols relative to other pyrrolopyridine building blocks with differing substituent patterns.

Physicochemical characterization Pre-formulation Process chemistry

FMS Kinase Inhibition Potency

The pyrrolo[3,2-c]pyridine scaffold has demonstrated validated activity against FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in monocyte/macrophage survival and tumor-associated macrophage recruitment. Lead compound KIST101029, a pyrrolo[3,2-c]pyridine derivative, exhibited an IC₅₀ of 96 nM against FMS kinase [1]. Subsequent optimization within this scaffold yielded compounds 1e and 1r with IC₅₀ values of 60 nM and 30 nM respectively, representing 1.6-fold and 3.2-fold potency improvements over the lead [1]. This establishes a class-level baseline for the scaffold's FMS inhibitory activity.

Kinase inhibition FMS kinase Cancer therapeutics

Nucleophilic Displacement of 4-Chloro Group

The 4-chloro substituent on the pyrrolo[3,2-c]pyridine scaffold serves as a reactive handle for nucleophilic displacement with aromatic amines, enabling the synthesis of diarylurea and diarylamide derivatives [1]. This reactivity is documented in the synthesis of antiproliferative agents against melanoma cell lines, where the 4-chloro group of the azaindole core undergoes displacement followed by rearrangement to yield key intermediates [1]. Analogs lacking the 4-chloro functionality (e.g., unsubstituted or 4-alkoxy derivatives) do not participate in this transformation without prior activation, representing a significant synthetic advantage for this specific building block.

Nucleophilic aromatic substitution Synthetic methodology Medicinal chemistry

FMS Selectivity Over KDR

Kinase selectivity is a critical parameter for lead optimization, as off-target kinase inhibition can drive toxicity and confound efficacy interpretation. A pyrrolo[3,2-c]pyridine derivative (compound 1) was profiled against 47 kinases at a single concentration of 1 μM, showing 90% inhibition of FMS kinase and 71% inhibition of KDR kinase, with less than 58% inhibition observed for all other kinases tested [1]. The IC₅₀ values for FMS and KDR were 96 nM and 1058 nM respectively, corresponding to an 11-fold selectivity for FMS over KDR [1].

Kinase selectivity FMS kinase KDR kinase

4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine Applications


FMS Kinase Inhibitor Synthesis

This building block is optimally deployed in medicinal chemistry programs targeting FMS kinase inhibition for oncology and inflammatory disease applications. The pyrrolo[3,2-c]pyridine scaffold has demonstrated validated FMS inhibitory activity with IC₅₀ values ranging from 30–96 nM for optimized derivatives, and 11-fold selectivity over KDR kinase has been documented for compounds derived from this scaffold [1].

Nucleophilic Aromatic Substitution Libraries

The 4-chloro substituent enables efficient nucleophilic displacement with aromatic amines, a transformation documented in the synthesis of diarylurea and diarylamide derivatives with antiproliferative activity [2]. This reactivity provides a direct route for generating focused libraries of 4-amino-substituted pyrrolo[3,2-c]pyridines, supporting structure-activity relationship studies across diverse target classes.

Melanoma Antiproliferative Screening

Derivatives synthesized from this building block via 4-chloro displacement have demonstrated antiproliferative activity against melanoma cell lines [2]. The scaffold provides a foundation for developing novel anticancer agents targeting melanoma, with the 6-methyl group contributing to favorable physicochemical properties and kinase binding interactions [2].

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